molecular formula C13H17N2O4P B11402862 Dimethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11402862
M. Wt: 296.26 g/mol
InChI Key: PHMCBABWZJCGKW-UHFFFAOYSA-N
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Description

Dimethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a chemical compound with the following properties:

    Molecular Formula: C13H17N2O4P\text{C}_{13}\text{H}_{17}\text{N}_2\text{O}_4\text{P}C13​H17​N2​O4​P

    Average Mass: 296.259 Da

    Monoisotopic Mass: 296.092590 Da

Chemical Reactions Analysis

As for its chemical reactivity, we can infer that Dimethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate may undergo various reactions typical of phosphonates and oxazoles. These reactions could include:

    Oxidation: Conversion of the phosphonate group.

    Reduction: Reduction of the oxazole ring or other functional groups.

    Substitution: Substitution reactions at the oxazole nitrogen or other positions. Common reagents and conditions would depend on the specific reaction type.

Scientific Research Applications

While direct information on its applications is scarce, similar compounds have been explored in various fields:

    Chemistry: Potential as a building block for more complex molecules.

    Biology: Investigation of its interactions with biological targets.

    Medicine: Evaluation of its pharmacological properties.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The precise mechanism by which Dimethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate exerts its effects remains unknown. Further research would be necessary to elucidate its molecular targets and pathways.

Properties

Molecular Formula

C13H17N2O4P

Molecular Weight

296.26 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C13H17N2O4P/c1-9-5-7-10(8-6-9)11-15-13(12(14-2)19-11)20(16,17-3)18-4/h5-8,14H,1-4H3

InChI Key

PHMCBABWZJCGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC)P(=O)(OC)OC

Origin of Product

United States

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